“4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H11NS . It is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) was synthesized and evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency . The synthesis of these compounds was accomplished using a one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base .
The molecular structure of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” can be represented by the InChI string: InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3
. This indicates that the compound has a tetrahydrothieno[3,2-c]pyridine core with a methyl group attached .
The 2- and 6-substituents for the proposed THTPs were selected on the basis of previous SAR data for THIQs. Methyl and trifluoromethyl groups were added to the 6-position of THTP . These groups are not likely to be the optimal substituents for the 6-position of THTP, but the methyl group is optimal for determining the effect of 6-substitution with minimal steric interference, while the trifluoromethyl group is suitable for determining the influence of the pKa of the THTP amine on α2-adrenoceptor affinity .
The molecular weight of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is 153.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 40.3 Ų .
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by its unique fused ring structure, which combines elements of thiophene and pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound is classified under the category of thieno-pyridine derivatives and is recognized for its structural complexity and potential therapeutic properties.
The synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves several key methods:
Technical details include the use of solvents such as dimethylformamide or acetonitrile to enhance solubility and reaction efficiency.
The molecular structure of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine features a tetrahydrothieno ring fused with a pyridine ring:
This structure indicates the presence of a methyl group at the fourth position of the tetrahydrothieno ring.
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can participate in various chemical reactions:
Technical details regarding reaction conditions often include temperature control and choice of solvents to optimize yields.
The mechanism of action for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is being explored in various biological contexts:
Data supporting these mechanisms often come from pharmacological studies that evaluate efficacy against specific cell lines or biological assays.
The physical and chemical properties of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine include:
These properties are crucial for determining its handling and application in laboratory settings.
The scientific uses of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine span several fields:
The development of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine represents a strategic evolution in heterocyclic chemistry aimed at optimizing central nervous system (CNS) drug candidates. Emerging prominently in the 1990s, this scaffold was synthesized as part of cerebral protective agent research, particularly in studies targeting N-methyl-D-aspartate (NMDA)-induced seizures. Researchers demonstrated that incorporation of a thiophene ring combined with a saturated pyridine nucleus yielded compounds with significant anticonvulsant properties. For example, derivatives like the 4-methyl-4-(2-thienyl) variant exhibited potent activity in murine seizure models, establishing this chemical class as a viable platform for neuropharmacological intervention [6]. The structural hybridization—merging features of bioactive thiophenes and tetrahydropyridines—addressed limitations of existing CNS agents related to metabolic stability and blood-brain barrier permeability. Early synthetic efforts focused on Friedel-Crafts cyclizations and reductive amination techniques to systematically modify the core structure, enabling rapid exploration of structure-activity relationships (SAR) [4] [6].
The 4-methyltetrahydrothienopyridine scaffold functions as a strategic bioisosteric replacement for 1,2,3,4-tetrahydroisoquinoline (THIQ) pharmacophores, particularly in enzymes and receptors where electronic and steric tuning enhance target engagement. This substitution replaces the benzene ring of THIQs with a thiophene moiety, altering electron distribution while preserving the geometric orientation essential for binding. Comparative studies reveal that:
Table 1: Bioisosteric Comparison of THIQ vs. Thienopyridine Pharmacophores
Property | THIQ (e.g., 7-Bromo-3-methyl-THIQ) | 4-Methyl-THTP Analogue | Pharmacological Impact |
---|---|---|---|
Aromatic Ring Electron Density | High (benzene) | Moderate (thiophene) | Alters charge-transfer interactions with Phe/Tyr residues |
Nitrogen pKa | ~9.1 | ~8.3 | Enhances H-bonding in polar binding pockets |
Preferred Substituent Position | 3-/7-positions | 2-/6-positions | Maintains spatial overlap in target complexes |
hPNMT Ki (µM) | 0.056 (7-bromo derivative) | 0.17 (optimized 2,6-derivative) | Comparable potency with improved selectivity |
The 4-methyltetrahydrothienopyridine core confers distinct advantages in CNS drug design by balancing three-dimensional topology with physicochemical properties critical for brain exposure. Key attributes include:
Table 2: Pharmacological Profiles of Key 4-Methyl-THTP Derivatives
Derivative | Target | Activity | Therapeutic Implication |
---|---|---|---|
4-Methyl-4-(2-thienyl)-THTP | NMDA receptor | IC₅₀ = 42 nM (seizure suppression) | Anticonvulsant/neuroprotective agent |
7-Methoxy-4-methyl-THTP-benzothiophene | SERT/DAT/NET | IC₅₀ = 4–18 nM | Antidepressant (triple reuptake inhibition) |
2-Bromo-6-methyl-THTP | hPNMT | Ki = 0.17 µM | Epinephrine modulation in stress disorders |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7